molecular formula C16H20N2O5 B14246835 1-[2-Deoxy-3-O-(prop-2-en-1-yl)-beta-D-erythro-pentodialdo-1,4-furanosyl]-5-methyl-3-(prop-2-en-1-yl)pyrimidine-2,4(1H,3H)-dione CAS No. 189265-37-0

1-[2-Deoxy-3-O-(prop-2-en-1-yl)-beta-D-erythro-pentodialdo-1,4-furanosyl]-5-methyl-3-(prop-2-en-1-yl)pyrimidine-2,4(1H,3H)-dione

Cat. No.: B14246835
CAS No.: 189265-37-0
M. Wt: 320.34 g/mol
InChI Key: YVTPYDGXTFSWFF-BFHYXJOUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[2-Deoxy-3-O-(prop-2-en-1-yl)-beta-D-erythro-pentodialdo-1,4-furanosyl]-5-methyl-3-(prop-2-en-1-yl)pyrimidine-2,4(1H,3H)-dione is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a furanosyl ring with a pyrimidine dione moiety, making it an interesting subject for chemical research and potential pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-Deoxy-3-O-(prop-2-en-1-yl)-beta-D-erythro-pentodialdo-1,4-furanosyl]-5-methyl-3-(prop-2-en-1-yl)pyrimidine-2,4(1H,3H)-dione involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the furanosyl ring: This can be achieved through a series of glycosylation reactions, where a suitable sugar derivative is reacted with an allylating agent under acidic or basic conditions.

    Introduction of the pyrimidine dione moiety: This step involves the condensation of a suitable pyrimidine derivative with the furanosyl intermediate, typically under mild heating and in the presence of a catalyst.

    Final modifications: The final steps may include deprotection and purification processes to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

1-[2-Deoxy-3-O-(prop-2-en-1-yl)-beta-D-erythro-pentodialdo-1,4-furanosyl]-5-methyl-3-(prop-2-en-1-yl)pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: The allyl groups can be oxidized to form epoxides or other oxygenated derivatives.

    Reduction: The compound can be reduced to form saturated derivatives.

    Substitution: The allyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or osmium tetroxide.

    Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles such as halides or amines in the presence of a suitable base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the allyl groups can yield epoxides, while reduction can yield saturated derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying carbohydrate-protein interactions.

    Medicine: Potential antiviral or anticancer agent due to its unique structure.

    Industry: As an intermediate in the synthesis of pharmaceuticals or other fine chemicals.

Mechanism of Action

The mechanism of action of 1-[2-Deoxy-3-O-(prop-2-en-1-yl)-beta-D-erythro-pentodialdo-1,4-furanosyl]-5-methyl-3-(prop-2-en-1-yl)pyrimidine-2,4(1H,3H)-dione is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

    1-[2-Deoxy-3-O-(prop-2-en-1-yl)-beta-D-erythro-pentodialdo-1,4-furanosyl]-5-methyl-3-(prop-2-en-1-yl)pyrimidine-2,4(1H,3H)-dione: This compound is unique due to its specific combination of functional groups and structural features.

    Other similar compounds: Compounds with similar furanosyl or pyrimidine dione moieties, such as certain nucleoside analogs.

Properties

CAS No.

189265-37-0

Molecular Formula

C16H20N2O5

Molecular Weight

320.34 g/mol

IUPAC Name

(2S,3S,5R)-5-(5-methyl-2,4-dioxo-3-prop-2-enylpyrimidin-1-yl)-3-prop-2-enoxyoxolane-2-carbaldehyde

InChI

InChI=1S/C16H20N2O5/c1-4-6-17-15(20)11(3)9-18(16(17)21)14-8-12(22-7-5-2)13(10-19)23-14/h4-5,9-10,12-14H,1-2,6-8H2,3H3/t12-,13+,14+/m0/s1

InChI Key

YVTPYDGXTFSWFF-BFHYXJOUSA-N

Isomeric SMILES

CC1=CN(C(=O)N(C1=O)CC=C)[C@H]2C[C@@H]([C@H](O2)C=O)OCC=C

Canonical SMILES

CC1=CN(C(=O)N(C1=O)CC=C)C2CC(C(O2)C=O)OCC=C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.